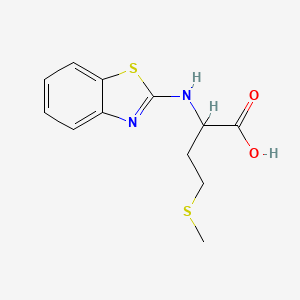

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

Description

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid (CAS 436810-97-8) is a benzothiazole derivative featuring a benzothiazole core substituted with an amino group at the 2-position and a methylsulfanyl-butyl chain at the 4-position. Its molecular formula is C₁₂H₁₄N₂O₂S₂, with a molar mass of 282.38 g/mol and a purity of 98% . This compound is commercially available through suppliers such as Shanghai PI Chemicals Ltd., which lists it under catalog number PI-26651 .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBVDLYLCFPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349533 | |

| Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436810-97-8 | |

| Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzothiazole Formation Strategies

The benzothiazole moiety is typically synthesized via cyclization reactions. A common approach involves condensing 2-aminothiophenol with carboxylic acid derivatives or aldehydes.

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA is widely used to facilitate the formation of the benzothiazole ring. For example:

Key Synthetic Routes to 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric Acid

Direct Condensation of Benzothiazole with Methionine Derivatives

The target compound is synthesized by coupling 2-aminobenzothiazole with 4-methylsulfanyl-butyric acid precursors.

Stepwise Procedure:

- Formation of 4-methylsulfanyl-butyric acid :

- Methionine or its analogs are functionalized via thioetherification.

- Amide Bond Formation :

Example :

Multi-Step Synthesis via Intermediate Thioesters

A patent (WO2009151744A1) outlines a route involving thioester intermediates :

- Synthesis of (S)-4-mercapto-2-(benzothiazol-2-ylamino)-butyric acid :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AcCl, CH₃CN, 0°C | 92% |

| 2 | K₂CO₃, DMF, 80°C | 88% |

| 3 | NaOH/MeOH, RT | 95% |

Catalytic Methods for Enhanced Efficiency

Recent advances focus on eco-friendly catalysts to improve yields and reduce reaction times.

Cu(II)-Supported Nanosilica Catalysts

Sulfated Tungstate under Sonication

Comparison of Catalytic Methods

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cu(II) Nanosilica | Solvent-free | 25°C | 20 min | 98% |

| Sulfated Tungstate | Solvent-free | 25°C | 15 min | 95% |

| Yb/MCM-41 Molecular Sieve | Ethanol | 80°C | 4 h | 95% |

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Chemical Reactions Analysis

Types of Reactions

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antitumor activities.

Medicine: Investigated for its potential use as a therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or tumor cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Physicochemical and Reactivity Differences

- Lipophilicity : The methylsulfanyl group in the target compound increases lipophilicity compared to the sulfonyl group in CAS 115527-63-4, which is more polar and oxidatively stable .

- Heterocyclic Core : Benzothiazole (aromatic) vs. dihydroimidazole (partially saturated) in CAS 1396964-67-2 affects hydrogen-bonding capacity and metabolic stability .

Biological Activity

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring linked to an amino group and a methylsulfanyl butyric acid moiety. This unique combination contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL against multiple pathogens, suggesting strong antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that benzothiazole derivatives can modulate inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases. The anti-inflammatory effects are attributed to the ability of these compounds to interfere with signaling pathways involved in inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays have shown that related thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, one study reported IC50 values in the micromolar range for cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

The biological activity of this compound is primarily mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.

- Receptor Interaction : It can bind to specific receptors or proteins, altering their activity and influencing downstream signaling pathways.

- Gene Expression Modulation : The compound may affect transcription factors that regulate gene expression related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzothiazole derivatives:

- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial potency, with some derivatives achieving MIC values below 50 μg/mL .

- Anti-inflammatory Research : A recent study evaluated the anti-inflammatory effects of a related compound in a murine model of arthritis. The treatment resulted in reduced swelling and inflammation markers compared to controls, suggesting therapeutic potential for inflammatory diseases .

- Anticancer Evaluation : In vitro studies demonstrated that certain benzothiazole derivatives could inhibit cell growth in breast cancer cell lines by inducing apoptosis via caspase activation pathways. The most potent compounds showed IC50 values ranging from 5 to 15 μM .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires a factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent choice (e.g., DMF or THF), catalyst loading, and stoichiometric ratios. For example, temperature gradients (e.g., 60–100°C) can be tested to identify optimal exothermic control, while solvent polarity impacts intermediate stability. Statistical tools like response surface methodology (RSM) help model interactions between variables, minimizing trial-and-error approaches . Additionally, purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, validated by HPLC or NMR .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzothiazole and methylsulfanyl group integration (e.g., δ 2.1 ppm for SCH₃).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 325.08).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-CH₃ stretch).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients . Cross-referencing with computational spectral libraries (e.g., NIST) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately and provide the SDS .

- Waste Disposal : Neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal in halogenated waste containers .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In Vitro Assays : Test against target enzymes (e.g., HDAC isoforms) using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., TNF-α inhibition in macrophages).

- Dose-Response Curves : Use 3–5 log concentrations to establish EC₅₀ values. Include positive controls (e.g., SAHA for HDAC inhibition) .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reaction mechanisms?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) simulate transition states and intermediates, predicting regioselectivity in benzothiazole ring formation. Tools like Gaussian or ORCA model reaction pathways, while molecular dynamics (MD) simulations assess solvent effects . ICReDD’s integrated approach combines these with experimental data to refine synthetic routes, reducing development time by ~40% .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Cross-Validation : Replicate assays in independent labs with standardized protocols (e.g., identical cell lines, buffer conditions).

- Structural Analysis : Compare stereochemical configurations (e.g., via X-ray crystallography) to rule out isomer-driven discrepancies.

- Meta-Analysis : Use multivariate statistics to identify confounding variables (e.g., solvent residues in DMSO stocks affecting bioactivity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the benzothiazole amino group (e.g., halogenation for lipophilicity) or vary the methylsulfanyl chain length.

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfanyl sulfur) using Schrödinger’s Phase .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) stress.

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics (activation energy calculation) .

- Solid-State Stability : Perform PXRD to detect polymorphic transitions under humidity (40–75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.